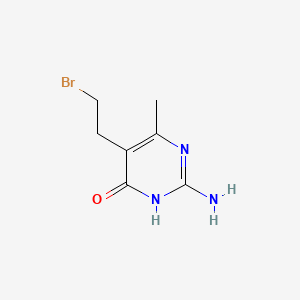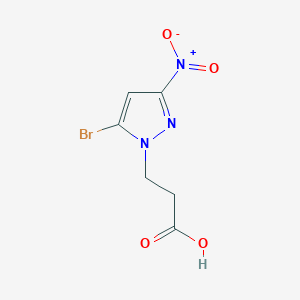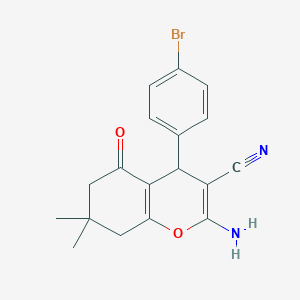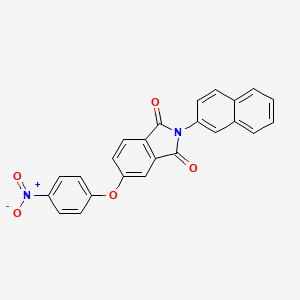![molecular formula C24H20N6O B11712060 5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a 4-methoxybenzaldehyde moiety linked to a triazinoindole core via a hydrazone linkage, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves a multi-step process. The initial step often includes the preparation of the triazinoindole core, which can be achieved through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets and pathways. As an iron chelator, it binds selectively to ferrous ions (Fe2+), reducing the availability of iron for cancer cells, which is crucial for their proliferation . This leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine (DFO): A hexadentate iron chelator used in the treatment of iron overload syndromes and exhibits anticancer activity by inducing apoptosis.
Deferasirox (DFX): A tridentate iron chelator with significant anticancer activity, similar to deferoxamine.
Uniqueness
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its selective binding to ferrous ions and its ability to induce apoptosis specifically in cancer cells without affecting normal cells . This selective cytotoxicity makes it a promising candidate for further investigation as an anticancer agent.
Properties
Molecular Formula |
C24H20N6O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-benzyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H20N6O/c1-31-19-13-11-17(12-14-19)15-25-28-24-26-23-22(27-29-24)20-9-5-6-10-21(20)30(23)16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28,29)/b25-15- |
InChI Key |
NKZFEUMNXCVOLZ-MYYYXRDXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)

![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
